- Loss channels in triplet-triplet annihilation photon upconversion: importance of annihilator singlet and triplet surface shapesPhysical Chemistry Chemical Physics, 2017, 19(17), 10931-10939,
Cas no 97083-12-0 (Anthracene, 9-phenyl-10-(phenylethynyl)-)

Anthracene, 9-phenyl-10-(phenylethynyl)- Chemical and Physical Properties
Names and Identifiers
-
- Anthracene, 9-phenyl-10-(phenylethynyl)-
- 9-Phenyl-10-(2-phenylethynyl)anthracene (ACI)
- Anthracene, 9-phenyl-10-(phenylethynyl)- (6CI, 7CI, 9CI)
- 9-Phenyl-10-(phenylethynyl)anthracene
- CS-0169910
- 97083-12-0
- BS-44981
- F76448
- YSWG036
- DB-100796
- 9-phenyl-10-(2-phenylethynyl)anthracene
-
- Inchi: 1S/C28H18/c1-3-11-21(12-4-1)19-20-25-23-15-7-9-17-26(23)28(22-13-5-2-6-14-22)27-18-10-8-16-24(25)27/h1-18H
- InChI Key: YVRDYTIJRGATPR-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)#CC1=C2C(C=CC=C2)=C(C2C=CC=CC=2)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 354.140850574g/mol
- Monoisotopic Mass: 354.140850574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 0Ų
Anthracene, 9-phenyl-10-(phenylethynyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1246908-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$275 | 2024-06-05 | |
1PlusChem | 1P01XCI4-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$262.00 | 2024-04-19 | |
Aaron | AR01XCQG-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$302.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240550-25mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 25mg |
¥939.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875903-100mg |
9-phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 97% | 100mg |
3,211.20 | 2021-05-17 | |
1PlusChem | 1P01XCI4-250mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 250mg |
$451.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1246908-250mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 250mg |
$500 | 2025-02-26 | |
eNovation Chemicals LLC | Y1246908-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$305 | 2025-02-26 | |
eNovation Chemicals LLC | Y1246908-250mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 250mg |
$500 | 2025-02-25 | |
eNovation Chemicals LLC | Y1246908-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$305 | 2025-02-25 |
Anthracene, 9-phenyl-10-(phenylethynyl)- Production Method
Production Method 1
Production Method 2
- Why Triple Bonds Protect Acenes from Oxidation and DecompositionJournal of the American Chemical Society, 2012, 134(36), 15071-15082,
Production Method 3
1.2 12 h, 110 °C
- Effects of terminal biphenyl ring geometry on the photophysical properties of closo-o-carboranyl-anthracene dyadsJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(31), 9874-9883,
Production Method 4
- Phenyleneanthracene derivatives as triplet energy acceptor/emitter in red light excitable triplet-triplet-annihilation upconversionDyes and Pigments, 2017, 136, 909-918,
Anthracene, 9-phenyl-10-(phenylethynyl)- Raw materials
Anthracene, 9-phenyl-10-(phenylethynyl)- Preparation Products
Anthracene, 9-phenyl-10-(phenylethynyl)- Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on Anthracene, 9-phenyl-10-(phenylethynyl)-
Anthracene, 9-phenyl-10-(phenylethynyl)-: A Comprehensive Overview
The compound Anthracene, 9-phenyl-10-(phenylethynyl)- (CAS No. 97083-12-0) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and biochemical research. This compound belongs to the family of anthracene derivatives, which are known for their unique structural properties and wide-ranging applications. The specific substitution pattern in this molecule—9-phenyl-10-(phenylethynyl)-—confers it with distinctive electronic and photophysical characteristics, making it a valuable subject for both academic and industrial investigations.
Anthracene, as a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings. The substitution at the 9th and 10th positions with phenyl and phenylethynyl groups, respectively, introduces additional electronic conjugation and steric effects. These features not only influence its absorption and emission spectra but also play a critical role in determining its interactions with biological systems. Recent studies have highlighted the potential of such substituted anthracenes in biomedical imaging, particularly in fluorescence-based diagnostics, due to their high photostability and bright emission properties.
The synthesis of Anthracene, 9-phenyl-10-(phenylethynyl)- typically involves multi-step organic reactions. The introduction of the phenyl group at the 9th position can be achieved through Friedel-Crafts alkylation or acylation, followed by reduction. The installation of the phenylethynyl group at the 10th position often requires a coupling reaction, such as a Sonogashira coupling, which ensures high yields and good regioselectivity. This modular approach to synthesis allows for precise control over the substitution pattern, enabling researchers to tailor the molecule's properties for specific applications.
Recent advancements in nanotechnology have further expanded the utility of this compound. Its ability to self-assemble into ordered structures, such as nanotubes or monolayers, has made it a promising candidate for the development of nanomedical devices. For instance, studies have demonstrated its potential as a building block for photovoltaic materials, where its extended conjugation and electron-transport properties can significantly enhance device efficiency.
In the realm of biological applications, Anthracene, 9-phenyl-10-(phenylethynyl)- has shown remarkable promise as a probe for intracellular imaging. Its fluorescence properties allow for real-time tracking of cellular processes, making it an invaluable tool in cell biology research. Furthermore, its stability under physiological conditions ensures minimal photodegradation, which is a critical factor for in vivo applications.
The study of Anthracene, 9-phenyl-10-(phenylethynyl)- has also contributed to our understanding of π-conjugated systems. Its unique substitution pattern provides a model system for investigating the interplay between electronic conjugation and steric hindrance in determining molecular properties. This knowledge is crucial for the design of new materials with tailored optical and electrical characteristics.
Recent collaborative efforts between academic institutions and industrial partners have led to the development of innovative applications for this compound. For example, its use as a sensitizer in photodynamic therapy (PDT) has been explored. The molecule's ability to absorb light and generate reactive oxygen species makes it a potential candidate for targeting cancer cells with minimal off-target effects.
Moreover, the compound's role in supramolecular chemistry has been extensively studied. Its ethynyl group serves as a robust linker for assembling complex molecular architectures, such as cucurbiturils or calixarenes, which are known for their applications in drug delivery and sensing technologies.
Looking ahead, the continued exploration of Anthracene, 9-phenyl-10-(phenylethynyl)- is expected to yield further breakthroughs in its application across diverse scientific domains. Its combination of structural versatility, electronic richness, and biological compatibility positions it as a key player in the advancement of personalized medicine, nanotechnology, and green energy solutions.
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